

A Comprehensive Technical Guide to the Solubility of Diacetone Acrylamide in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetone acrylamide*

Cat. No.: *B1201945*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diacetone acrylamide (DAAM) is a versatile vinyl monomer notable for its dual functionality, incorporating both a polymerizable double bond and a reactive ketone group. This unique structure allows for subsequent crosslinking reactions, making it a valuable component in the synthesis of a wide array of polymers with applications in coatings, adhesives, hydrogels, and photosensitive resins. A thorough understanding of its solubility in various organic solvents is critical for its effective use in these applications, enabling precise control over reaction conditions, formulation, and purification processes.

Quantitative Solubility Data

The solubility of **diacetone acrylamide** has been experimentally determined in a range of organic solvents across various temperatures. The following table summarizes the mole fraction solubility (x_1) of DAAM at temperatures from 272.05 K to 323.65 K. This data is crucial for designing and optimizing crystallization processes, which are essential for the purification of DAAM.^[1]

Temperature (K)	Methyl	Ethyl	Isopropyl	1-Butyl	Isobutyl	1-Pentyl	Isopentyl	2-Bu	Ethy	2-Pentyl	Acetyl	Hydrogen
27	0.1	0.1	0.0	0.0	0.0	0.0	0.0	0.3	0.3	0.2	0.2	0.2
2.0	69	11	82	63	56	30	41	44	41	15	54	03
5	8	8	7	2	7	1	6	5	5	6	1	5
											8	7
												8
27	0.2	0.1	0.1	0.0	0.0	0.0	0.0	0.0	0.3	0.4	0.2	0.2
8.2	08	44	06	82	73	39	53	57	54	68	10	48
5	4	1	8	9	4	6	8	8	1	4	2	6
											7	5
												4
28	0.2	0.1	0.1	0.1	0.0	0.0	0.0	0.0	0.4	0.4	0.2	0.3
3.1	47	76	33	04	91	50	67	72	68	19	65	96
5	1	4	2	2	5	4	3	5	1	8	8	4
											1	4
												2
28	0.2	0.2	0.1	0.1	0.1	0.0	0.0	0.0	0.4	0.5	0.3	0.4
8.3	92	16	65	30	14	64	84	91	86	79	28	53
5	8	5	2	8	2	5	7	4	1	5	4	2
											2	7
												1
29	0.3	0.2	0.2	0.1	0.1	0.0	0.1	0.1	0.5	0.5	0.4	0.4
3.4	42	61	01	61	40	81	05	13	07	40	91	13
5	1	1	8	1	5	1	4	9	5	1	2	1
											7	1
												4
29	0.3	0.3	0.2	0.1	0.1	0.1	0.1	0.1	0.6	0.6	0.4	0.5
8.6	98	13	45	97	72	02	31	41	34	08	61	81
5	4	2	3	8	6	1	1	9	2	4	8	2
											8	8
												1
30	0.4	0.3	0.2	0.2	0.1	0.1	0.1	0.1	0.6	0.7	0.5	0.6
3.5	55	67	91	37	08	26	60	74	65	75	31	50
5	2	1	5	4	1	4	8	6	5	2	1	1
											1	2
												4
30	0.5	0.4	0.3	0.2	0.2	0.1	0.1	0.2	0.2	0.7	0.8	0.6
8.7	21	31	47	85	51	57	97	15	04	51	09	29
5	8	4	5	8	6	2	9	4	5	4	4	8
											2	4
												2

31	0.5	0.4	0.4	0.3	0.2	0.1	0.2	0.2	0.2	0.8	0.8	0.7	0.7	0.7	0.7
3.8	88	98	07	38	99	92	40	62	49	25	84	12	41	64	30
5	7	1	2	1	2	8	1	4	4	6	5	1	1	5	1
31	0.6	0.5	0.4	0.3	0.3	0.2	0.2	0.3	0.2	0.8	0.9	0.7	0.8	0.8	0.8
8.4	51	63	67	91	48	31	85	12	97	94	51	91	14	35	05
5	4	2	8	2	1	1	4	1	2	1	2	4	5	4	4
32	0.7	0.6	0.5	0.4	0.4	0.2	0.3	0.3	0.3	0.9	1.0	0.8	0.8	0.9	0.8
3.6	25	41	41	56	08	81	42	74	57	71	00	81	98	14	91
5	1	2	1	4	2	2	1	5	1	2	0	2	7	2	2

Data sourced from the Journal of Chemical & Engineering Data, 2021.[1]

As indicated by the data, the solubility of DAAM is positively correlated with temperature in all tested solvents.[1] At a given temperature, the solubility follows the general trend: acetone > 2-butanone > acetonitrile > methyl acetate > ethyl acetate > 2-pentanone > methanol > ethanol > n-propanol > isopropanol > n-butanol > n-pentanol > isobutanol > isopentanol > 1-hexanol.[2]

Qualitative solubility information from various sources confirms that **diacetone acrylamide** is also soluble in methyl chloride, benzene, tetrahydrofuran, and styrene.[3][4] Conversely, it is insoluble in petroleum ether and n-hexane.[3]

Experimental Protocol for Solubility Determination

The quantitative solubility data presented above was obtained using a gravimetric method.[1] This established technique provides reliable and accurate measurements of solid-liquid equilibrium.

Materials and Apparatus:

- **Diacetone acrylamide** (purified by recrystallization)
- Organic solvents (analytical grade)
- Jacketed glass vessel (crystallizer) with a magnetic stirrer
- Thermostatic bath

- Digital thermometer
- Analytical balance

Procedure:

- An excess amount of **diacetone acrylamide** is added to a known mass of the selected organic solvent in the jacketed glass vessel.
- The vessel is sealed to prevent solvent evaporation.
- The solution is continuously stirred and heated to a predetermined temperature using the thermostatic bath.
- The solution is maintained at this temperature for a sufficient time to ensure solid-liquid equilibrium is reached.
- Stirring is then stopped, and the solution is allowed to settle.
- A sample of the clear supernatant is withdrawn using a pre-heated syringe and transferred to a pre-weighed container.
- The container with the sample is weighed to determine the mass of the solution.
- The solvent is evaporated, and the container with the remaining solid DAAM is weighed again.
- The mole fraction solubility is calculated from the masses of the solute and the solvent.
- This procedure is repeated for each temperature point and solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of **diacetone acrylamide**.

[Click to download full resolution via product page](#)

Caption: Gravimetric method for solubility determination.

This technical guide provides a foundational understanding of the solubility of **diacetone acrylamide** in a range of common organic solvents. The presented data and experimental protocol are intended to assist researchers and professionals in the effective application of this versatile monomer in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Diacetone Acrylamide [bluewaterchem.com]
- 4. Cognition of Diacetone Acrylamide-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Diacetone Acrylamide in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201945#solubility-of-diacetone-acrylamide-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com